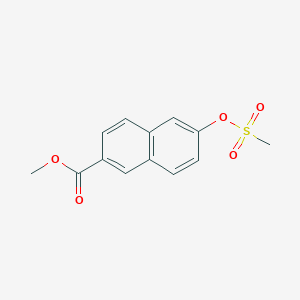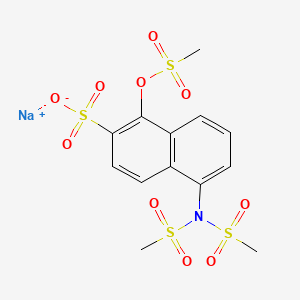
2-(1-Benzyl-piperidin-4-ylmethyl)-5-methoxy-indan-1-one; hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is a compound known for its potent acetylcholinesterase inhibitory activity. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine involves several key steps. One common method starts with the reaction of 1,2,3,6-tetrahydropyridine derivative with 5,6-dimethoxy-1-indanone to form an intermediate. This intermediate is then reduced to produce the final compound . The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) and catalytic reduction using palladium on carbon in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. This includes the use of novel starting compounds and reaction conditions that minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indanone moiety.
Reduction: Reduction reactions are used in the synthesis of the compound.
Substitution: Substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like LDA, reducing agents such as palladium on carbon, and solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the indanone moiety .
Aplicaciones Científicas De Investigación
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a model compound in the study of acetylcholinesterase inhibitors.
Biology: The compound is studied for its effects on acetylcholine levels in the brain.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The primary mechanism of action of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease . The compound shows a selective affinity for acetylcholinesterase over butyrylcholinesterase, making it a potent and specific inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine: This compound is a close analogue with similar acetylcholinesterase inhibitory activity.
1-benzyl-4-[(2-isoindolin-2-ylethyl)piperidine: Another analogue with potent activity.
Uniqueness
1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is unique due to its specific structure, which provides a high affinity for acetylcholinesterase and a longer duration of action compared to other inhibitors . This makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.
Propiedades
Número CAS |
120014-08-6 |
|---|---|
Fórmula molecular |
C23H27NO2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-[(1-benzylpiperidin-4-yl)methyl]-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H27NO2/c1-26-21-7-8-22-19(15-21)14-20(23(22)25)13-17-9-11-24(12-10-17)16-18-5-3-2-4-6-18/h2-8,15,17,20H,9-14,16H2,1H3 |
Clave InChI |
JTEWUJTVAGRGLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(C2)CC3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)



![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)
![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)



